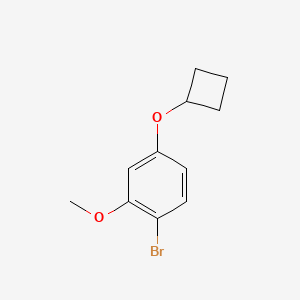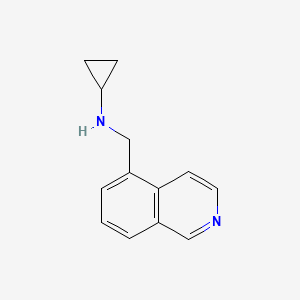
N-(isoquinolin-5-ylmethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isoquinolin-5-ylmethyl)cyclopropanamine is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry . The compound features a cyclopropanamine group attached to an isoquinoline moiety, making it a unique structure with potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-5-ylmethyl)cyclopropanamine typically involves the cyclization of isoquinoline derivatives. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often employs metal-catalyzed processes. Rhodium-catalyzed cyclization and palladium-catalyzed reactions are commonly used due to their efficiency and high yields . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(isoquinolin-5-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated isoquinoline derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
N-(isoquinolin-5-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(isoquinolin-5-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as LSD1. LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in gene expression regulation. By inhibiting LSD1, the compound can alter gene expression patterns, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Indolin-5-yl-cyclopropanamine: Another cyclopropanamine derivative with similar biological activities.
Isoquinoline derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N-(isoquinolin-5-ylmethyl)cyclopropanamine is unique due to its specific structure, which combines the isoquinoline moiety with a cyclopropanamine group. This unique structure contributes to its specific interactions with molecular targets like LSD1, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(isoquinolin-5-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C13H14N2/c1-2-10-8-14-7-6-13(10)11(3-1)9-15-12-4-5-12/h1-3,6-8,12,15H,4-5,9H2 |
InChI Key |
FPJQAVPEIDQYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


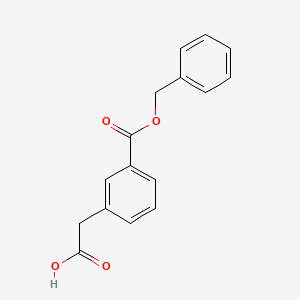
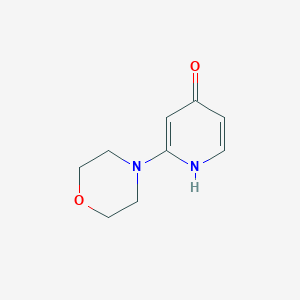
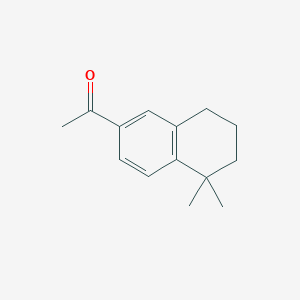
![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
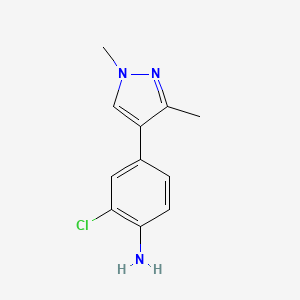
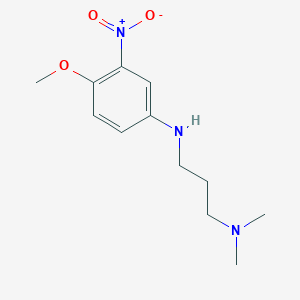

![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)
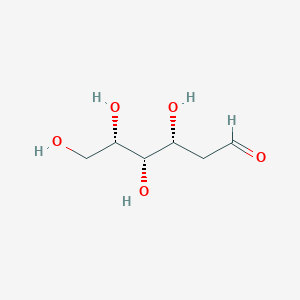

![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)

